Potassium bisaccharate

CAS No.: 576-42-1

Cat. No.: VC1930824

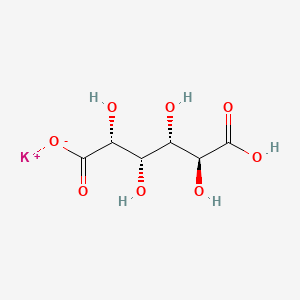

Molecular Formula: C6H9KO8

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 576-42-1 |

|---|---|

| Molecular Formula | C6H9KO8 |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | potassium;2,3,4,5,6-pentahydroxy-6-oxohexanoate |

| Standard InChI | InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1 |

| Standard InChI Key | UBYZGUWQNIEQMH-UHFFFAOYSA-M |

| Isomeric SMILES | [C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[K+] |

| SMILES | C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] |

| Canonical SMILES | C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] |

Introduction

Chemical Identity and Structural Characteristics

Potassium bisaccharate, also known as potassium hydrogen saccharate or monopotassium D-glucarate, is an endogenous metabolite with significant biochemical relevance. It represents the potassium salt of D-saccharic acid (D-glucaric acid) . The compound has a defined molecular structure with the chemical formula C6H11KO8 or alternatively represented as C6H9O8.K . This slight variation in formula representation reflects different ways of depicting the hydrogen atoms associated with the molecule. The molecular weight is approximately 250.24 g/mol, though some sources report it as 248.23 g/mol .

Physical and Chemical Properties

Potassium bisaccharate exhibits several distinctive physical and chemical properties that influence its behavior in various applications. These properties are summarized in the following table:

| Property | Value/Description |

|---|---|

| CAS Number | 576-42-1 |

| Molecular Formula | C6H11KO8 |

| Molecular Weight | 250.24 g/mol |

| Physical State | Solid |

| Color | White to off-white |

| Melting Point | 188°C (with decomposition) |

| Boiling Point | 766.4°C at 760 mmHg |

| Density | 1.939 g/cm³ |

| Flash Point | 431.2°C |

| Solubility | Slightly soluble in DMSO (when heated and sonicated), Slightly soluble in water (when sonicated) |

| Stability | Hygroscopic |

| Water Solubility | 31.25 mg/mL (125.89 mM) with ultrasonic treatment, warming, and heating to 60°C |

The compound is notably hygroscopic, requiring storage under inert atmosphere conditions at -20°C to maintain stability .

Nomenclature and Identification

Due to its chemical structure and relationship to saccharic acid, potassium bisaccharate is known by various synonyms in scientific literature and commercial contexts.

Common Synonyms

The compound is identified by numerous alternative names, including:

-

Potassium D-saccharate

-

Potassium hydrogen saccharate

-

D-Glucarate monopotassium

-

Potassium acid saccharate

-

D-Glucaric acid potassium salt

-

Monopotassium D-glucarate

Identification Codes

For regulatory and scientific purposes, the compound is tracked using several standardized codes:

-

CAS Registry Number: 576-42-1

-

EINECS: 209-402-2

-

MDL Number: MFCD00064208

-

FDA UNII: JK4659NLIH

Synthesis and Preparation Methods

The production of potassium bisaccharate typically follows specific chemical pathways, primarily involving the oxidation of glucose followed by neutralization.

Laboratory Synthesis

The laboratory preparation of potassium bisaccharate involves a two-step process:

-

Oxidation Reaction: Glucose is subjected to oxidation using nitric acid, which transforms it into D-saccharic acid (D-glucaric acid).

-

Neutralization Step: The resulting D-saccharic acid undergoes partial neutralization with potassium hydroxide to form potassium bisaccharate.

Industrial Production

On an industrial scale, the synthesis follows similar principles but with optimized conditions for larger yields:

-

Controlled Oxidation: Large quantities of glucose are oxidized with nitric acid under carefully controlled temperature and pressure conditions.

-

Neutralization: The D-saccharic acid produced is neutralized with precise amounts of potassium hydroxide.

-

Purification: The resulting compound undergoes crystallization and filtration processes to obtain high-purity potassium bisaccharate.

Crystalline Structure and Materials Science Applications

Research into potassium bisaccharate has revealed interesting aspects regarding its crystalline structure, particularly the formation of different frameworks depending on synthesis conditions.

Framework Structures

Studies have identified multiple framework structures of potassium saccharate that can be obtained from different solution conditions. Particularly noteworthy is research demonstrating that distinct frameworks can be synthesized from acidic versus alkaline solutions . These structural variations may impact the compound's properties and potential applications in materials science.

The ability to form different crystalline frameworks makes potassium bisaccharate potentially valuable in materials chemistry applications, particularly in the development of specialized materials with controlled properties .

Biological and Pharmacological Activities

Potassium bisaccharate demonstrates several notable biological activities that have implications for its therapeutic potential.

Metabolic Significance

As an endogenous metabolite, potassium bisaccharate plays roles in certain metabolic pathways, particularly those involving glucuronic acid cycles. This metabolic involvement forms the basis for some of its biological effects.

Therapeutic Applications

Research has identified several potential therapeutic applications for potassium bisaccharate:

-

Anticancer Properties: Studies have shown that potassium hydrogen D-glucarate (potassium bisaccharate) can inhibit azoxymethane-induced rat colon carcinogenesis, suggesting potential applications in cancer prevention or treatment .

-

Cholesterol Regulation: The compound has demonstrated cholesterol-lowering effects, potentially through mechanisms that inhibit cholesterol absorption in the intestines.

-

Antimutagenic Activity: Research suggests the compound may have antimutagenic properties, potentially preventing mutations by interacting with DNA and supporting repair mechanisms for damaged genetic material.

Mechanism of Action

The biological activities of potassium bisaccharate appear to function through multiple mechanisms:

-

Apoptosis Induction: In cancer cells, the compound may activate specific signaling pathways that lead to programmed cell death (apoptosis).

-

Cholesterol Metabolism: Its effects on cholesterol levels may relate to specific interactions with enzymes involved in cholesterol absorption and metabolism.

Chemical Reactivity and Transformations

Potassium bisaccharate participates in various chemical reactions that can transform the compound or utilize its reactive functional groups.

Types of Reactions

The compound can undergo several reaction types including:

-

Oxidation Reactions: Further oxidation can modify the hydroxyl groups present in the molecule.

-

Reduction Reactions: Reducing agents such as sodium borohydride can reduce certain functional groups within the molecule.

-

Substitution Reactions: The potassium ion can be substituted with other cations, creating different saccharate salts with potentially different properties.

Comparative Analysis with Related Compounds

To better understand potassium bisaccharate's unique properties, it's valuable to compare it with structurally or functionally related compounds.

Comparison with D-Glucaric Acid

D-Glucaric acid is the parent acid from which potassium bisaccharate is derived. While they share similar fundamental structures, potassium bisaccharate differs in:

-

Increased water solubility

-

Modified acid-base properties due to partial neutralization

-

Different crystallization behavior

Comparison with Calcium D-Saccharate

Both potassium bisaccharate and calcium D-saccharate are salts of saccharic acid, but they differ in:

-

Solubility profiles (potassium salt typically has higher water solubility)

-

Bioavailability

-

Crystal structure

-

Potential biological activities

Research Applications

Potassium bisaccharate finds application across multiple scientific disciplines due to its unique properties.

Analytical Chemistry

In analytical chemistry, potassium bisaccharate serves as:

-

A reagent in specific chemical reactions

-

A standard in certain analytical procedures

-

A component in specialized analytical methods

Biochemical Research

The compound's biological relevance makes it valuable in:

-

Studies of metabolic pathways, particularly those involving glucuronic acid cycles

-

Investigations of cholesterol metabolism

-

Research into cellular death pathways and apoptosis

Materials Science

Emerging research indicates potential applications in materials science:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume